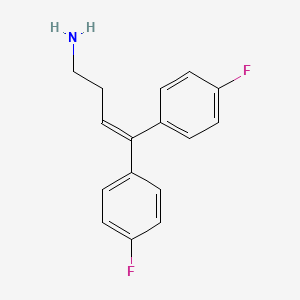
4,4-Bis(4-fluorophenyl)but-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(4-fluorophenyl)but-3-en-1-amine is an organic compound characterized by the presence of two fluorophenyl groups attached to a butenyl amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-fluorophenyl)but-3-en-1-amine typically involves the reaction of 4,4-bis(4-fluorophenyl)butanoic acid with lithium aluminum hydride in the presence of potassium carbonate in methyltetrahydrofuran at low temperatures (0-10°C) . This reaction reduces the carboxylic acid group to an alcohol, which can then be converted to the desired amine through further reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(4-fluorophenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, saturated amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4,4-Bis(4-fluorophenyl)but-3-en-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4,4-Bis(4-fluorophenyl)but-3-en-1-amine exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The fluorophenyl groups can enhance binding affinity and specificity, while the butenyl amine backbone provides flexibility and reactivity. These interactions can modulate various biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,4-Bis(4-fluorophenyl)but-3-en-1-amine is unique due to its combination of fluorophenyl groups and a butenyl amine backbone. This structure provides a balance of rigidity and flexibility, allowing for diverse chemical reactivity and biological interactions. The presence of fluorine atoms can also enhance the compound’s stability and bioavailability, making it a valuable molecule for various applications.
Properties
CAS No. |
90276-61-2 |
|---|---|
Molecular Formula |
C16H15F2N |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
4,4-bis(4-fluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C16H15F2N/c17-14-7-3-12(4-8-14)16(2-1-11-19)13-5-9-15(18)10-6-13/h2-10H,1,11,19H2 |
InChI Key |
MZBRCNYCXAJZQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=CCCN)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















